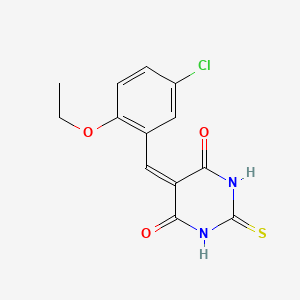![molecular formula C17H15Cl2N3O3 B5711210 5-[(2,5-dichlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-furamide](/img/structure/B5711210.png)
5-[(2,5-dichlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,5-dichlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as a selective PPARδ agonist, which means that it activates the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation.
Mechanism of Action
The mechanism of action of 5-[(2,5-dichlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-furamide involves the activation of PPARδ in the body. PPARδ is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by this compound leads to increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. The compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue. It also increases fatty acid oxidation and reduces the accumulation of triglycerides in the liver. Additionally, this compound has anti-inflammatory effects, which may be beneficial in treating inflammatory diseases such as atherosclerosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-[(2,5-dichlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-furamide in lab experiments is its selectivity for PPARδ. This allows researchers to investigate the specific effects of PPARδ activation without the confounding effects of other PPAR isoforms. However, one limitation of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 5-[(2,5-dichlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-furamide. One area of interest is its potential in treating neurodegenerative diseases. Preclinical studies have shown promising results in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential in treating metabolic disorders such as diabetes and obesity. Clinical trials are needed to determine the safety and efficacy of this compound in humans for these indications. Additionally, future research could investigate the effects of this compound on other physiological processes, such as immune function and cancer progression.
Synthesis Methods
The synthesis method for 5-[(2,5-dichlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-furamide involves the reaction of 2,5-dichlorophenol with chloromethyl methyl ether in the presence of a base such as potassium carbonate. The resulting product is then reacted with 1-methyl-1H-pyrazole-5-carboxaldehyde to obtain the final product. The synthesis of this compound has been reported in several scientific journals, and the method has been optimized for better yields and purity.
Scientific Research Applications
5-[(2,5-dichlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-diabetic, and anti-obesity effects in preclinical studies. The compound has also been investigated for its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to improve endurance and exercise performance in animal models.
properties
IUPAC Name |
5-[(2,5-dichlorophenoxy)methyl]-N-[(2-methylpyrazol-3-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3/c1-22-12(6-7-21-22)9-20-17(23)15-5-3-13(25-15)10-24-16-8-11(18)2-4-14(16)19/h2-8H,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJANVGROELCUBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5711139.png)



![3-(4-chlorobenzyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5711162.png)





![1-[(2-fluorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5711208.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5711214.png)
